3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-yl acetate
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Overview
Description
3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-yl acetate is an organic compound characterized by its unique structure, which includes a pyrrolidine ring and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-yl acetate typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol. This can be achieved through the reaction of 3,3-dimethylbutan-2-one with pyrrolidine in the presence of a suitable catalyst.
Esterification: The intermediate alcohol is then esterified using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products
Hydrolysis: Yields 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol and acetic acid.
Oxidation: Can produce 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-one or 3,3-Dimethyl-1-(pyrrolidin-1-yl)butanoic acid.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-yl acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetate group can be hydrolyzed in vivo, releasing the active alcohol, which then exerts its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol: The alcohol precursor to the acetate ester.
3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-one: The oxidized form of the compound.
3,3-Dimethyl-1-(pyrrolidin-1-yl)butanoic acid: The carboxylic acid derivative.
Uniqueness
3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-yl acetate is unique due to its combination of a pyrrolidine ring and an acetate ester, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C12H23NO2 |
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Molecular Weight |
213.32 g/mol |
IUPAC Name |
(3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-yl) acetate |
InChI |
InChI=1S/C12H23NO2/c1-10(14)15-11(12(2,3)4)9-13-7-5-6-8-13/h11H,5-9H2,1-4H3 |
InChI Key |
DKXYAWDMVVNISY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CN1CCCC1)C(C)(C)C |
Origin of Product |
United States |
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